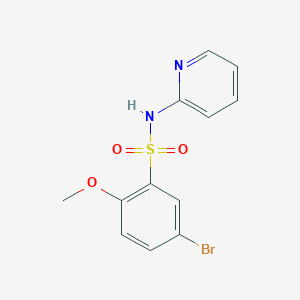![molecular formula C17H18ClFN2O B5747768 4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5747768.png)
4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol, also known as F15063, is a chemical compound that has gained significant attention in the field of pharmacology. It is a novel, highly selective, and potent 5-HT1A receptor agonist that has shown promising results in various preclinical studies.
Mechanism of Action
4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol exerts its pharmacological effects by selectively activating the 5-HT1A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT1A receptor leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. 4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been shown to enhance the release of these neurotransmitters, leading to an improvement in the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. 4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has also been shown to improve cognitive function, reduce anxiety and depression, and enhance social behavior in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol is its high selectivity and potency for the 5-HT1A receptor. This makes it an ideal tool for studying the role of the 5-HT1A receptor in various neurological and psychiatric disorders. However, one of the limitations of 4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research and development of 4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol. One of the potential applications of 4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol is in the treatment of neuropathic pain. It has also been suggested that 4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol may have potential as an analgesic. Further research is needed to determine the efficacy and safety of 4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol in these applications. Additionally, future studies could investigate the use of 4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol in combination with other drugs for the treatment of various neurological and psychiatric disorders. Finally, the development of more water-soluble analogs of 4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol could improve its in vivo efficacy and make it a more attractive candidate for clinical development.
Conclusion
In conclusion, 4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol is a novel and highly selective 5-HT1A receptor agonist that has shown promising results in various preclinical studies. It has the potential to be a useful tool for studying the role of the 5-HT1A receptor in various neurological and psychiatric disorders. Further research is needed to determine its efficacy and safety in clinical settings and to explore its potential applications in the treatment of neuropathic pain and as an analgesic.
Synthesis Methods
The synthesis of 4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol involves a multi-step process that starts with the reaction of 4-chloro-2-nitrophenol with 4-(2-fluorophenyl)-1-piperazine in the presence of a base. The resulting intermediate is then reduced using a suitable reducing agent to obtain the desired product. The purity and yield of the final product can be improved by various purification techniques such as recrystallization, column chromatography, and HPLC.
Scientific Research Applications
4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in the treatment of depression, anxiety, schizophrenia, and cognitive impairment. 4-chloro-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic.
properties
IUPAC Name |
4-chloro-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c18-14-5-6-17(22)13(11-14)12-20-7-9-21(10-8-20)16-4-2-1-3-15(16)19/h1-6,11,22H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLYTLYUOYDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)

![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)
![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)


![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)
